Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]-
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Overview
Description
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzonitrile group attached to a pyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction typically requires a catalyst and specific reaction conditions to achieve high yields. For instance, the use of ionic liquids as catalysts has been shown to be effective in promoting the reaction and simplifying the separation process .
Industrial Production Methods
In industrial settings, the production of benzonitrile derivatives often involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of green chemistry approaches, such as ionic liquids, is also being explored to minimize environmental impact and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized based on the desired product and reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzonitrile derivatives can lead to the formation of benzoic acid derivatives, while reduction can yield benzylamine derivatives.
Scientific Research Applications
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile, 4-[(2-oxo-1(2H)-quinolinyl)methyl]-: This compound is similar in structure but contains a quinolinyl moiety instead of a pyridinyl moiety.
Benzonitrile, 4-[(2-oxo-1-pyrrolidinyl)methyl]-: This compound contains a pyrrolidinyl moiety and has different chemical properties and applications.
Uniqueness
Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(2-oxopyridin-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-9-11-4-6-12(7-5-11)10-15-8-2-1-3-13(15)16/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTICPZDTDDUUHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50487781 |
Source
|
Record name | Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62455-72-5 |
Source
|
Record name | Benzonitrile, 4-[(2-oxo-1(2H)-pyridinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50487781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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